N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Overview

Description

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is a derivative of N-(4-Hydroxyphenyl)retinamide, a synthetic retinoid. This compound is known for its enhanced biological activity and reduced toxicity compared to its parent compound. It has shown significant potential in chemoprevention and treatment of various cancers, particularly breast cancer .

Preparation Methods

Chemical Reactions Analysis

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Scientific Research Applications

N-(4-Hydroxyphenyl)retinamide-O-glucuronide has been extensively studied for its applications in:

Chemistry: Used as a model compound in studying glucuronidation reactions.

Biology: Investigated for its role in cellular differentiation and apoptosis.

Mechanism of Action

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)retinamide-O-glucuronide is compared with other retinoid derivatives such as:

N-(4-Hydroxyphenyl)retinamide: The parent compound, known for its chemopreventive properties but with higher toxicity.

Retinoyl β-glucuronide: Another glucuronide derivative with similar biological activity but different pharmacokinetic properties.

All-trans retinoic acid: A widely studied retinoid with significant therapeutic applications but higher toxicity.

This compound stands out due to its enhanced potency and reduced toxicity, making it a promising candidate for further research and development in cancer therapy .

Biological Activity

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

- Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .

- Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

| Compound | Dose (mmol/kg) | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|---|

| N-(4-Hydroxyphenyl)retinamide | 2 | 75 | 3.5 |

| This compound | 2 | Higher than 75 | 5 |

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

| Parameter | Observed Effect |

|---|---|

| Corneal Xerosis | Cleared within 3 days |

| Conjunctival Epithelium | Restored by week 2 |

| Goblet Cells Presence | Present by week 3 |

| Ocular Irritation | None observed |

Case Studies

- Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .

- Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

Properties

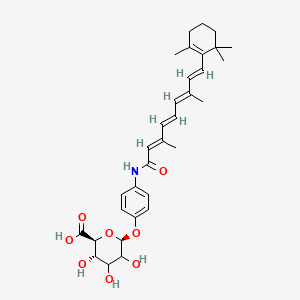

IUPAC Name |

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVITUJIIRZWOPU-JNRLUXRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79982-82-4 | |

| Record name | N-(4-Hydroxyphenyl)retinamide-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the advantages of N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) and its C-linked analogue retinamidobenzyl glucuronide (4-HPRCG) compared to N-(4-Hydroxyphenyl)retinamide (4-HPR) in terms of chemoprevention of mammary tumors?

A1: Both 4-HPROG and 4-HPRCG demonstrate superior chemopreventive activity against mammary tumor development compared to 4-HPR. Specifically, 4-HPROG exhibits greater antitumor potency than equimolar concentrations of 4-HPR, leading to tumor regression in 75% of rats fed a 2 mmol/Kg diet. Additionally, 4-HPROG displays a higher maximum tolerated dietary dose (MTD) of 5 mmol/Kg compared to 3.5 mmol/Kg for 4-HPR. The C-linked analogue 4-HPRCG further improves upon these characteristics, demonstrating greater chemopreventive potency and lower toxicity than 4-HPROG. This is evidenced by a longer tumor latency, lower tumor incidence, and decreased tumor multiplicity in rats treated with 4-HPRCG.

Q2: How does the stability of 4-HPRCG contribute to its enhanced chemopreventive activity?

A2: 4-HPRCG, being a C-linked glucuronide analogue of 4-HPROG, exhibits stability against acid hydrolysis and resistance to the enzymatic activity of β-glucuronidase. This enhanced stability likely contributes to its superior in vivo performance compared to 4-HPROG. By resisting degradation, 4-HPRCG potentially achieves a longer half-life and improved bioavailability, ultimately leading to enhanced chemopreventive efficacy.

Q3: What is the impact of 4-HPROG on corneal and conjunctival cells, and what potential therapeutic applications does this suggest?

A3: Research indicates that 4-HPROG exhibits biological activity in corneal and conjunctival cells. In a study using rabbits with vitamin A deficiency and corneal xerosis, topical application of 0.1% 4-HPROG resulted in the clearance of corneal xerosis within three days and restoration of a normal conjunctival epithelium within two weeks. Furthermore, 4-HPROG demonstrated inhibitory effects on the growth of conjunctival fibroblasts from rabbits and humans with ocular cicatricial pemphigoid (OCP) and Stevens-Johnson syndrome. These findings suggest that 4-HPROG holds potential as a therapeutic agent for treating ocular surface diseases characterized by squamous metaplasia and conjunctival fibrosis.

Q4: What is the current understanding of the mechanism of action of 4-HPROG and 4-HPRCG in chemoprevention?

A4: Interestingly, despite their evident chemopreventive activity, studies have shown that 4-HPROG and 4-HPRCG do not exhibit strong binding affinity for nuclear retinoid receptors or cellular retinoid binding proteins in vitro. This suggests that their mechanism of action in chemoprevention might differ from that of traditional retinoids, which typically exert their effects through these pathways. Further research is necessary to elucidate the precise molecular mechanisms underlying the chemopreventive efficacy of these glucuronide analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.